molecular formula C4H6 B14245133 Ethin Ethen CAS No. 405285-29-2

Ethin Ethen

Cat. No.: B14245133
CAS No.: 405285-29-2
M. Wt: 54.09 g/mol
InChI Key: AMXBISSOONGENB-UHFFFAOYSA-N
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Description

Ethin (IUPAC: Bis(tert-butylsilyl)acetylene, (tBu₃Si)C≡C(SitBu₃)) and Ethen (IUPAC: trans-Bis(tert-butylsilyl)ethylene, trans-(tBu₃Si)HC=CH(SitBu₃)) are supersilylated compounds featuring bulky tert-butylsilyl (tBu₃Si) substituents. These molecules are notable for their steric shielding effects and electronic properties, which influence their reactivity and structural stability. Ethin, a disilylated acetylene, and Ethen, a disilylated ethylene, are synthesized via organometallic routes and characterized by advanced crystallographic and spectroscopic methods .

Ethin exhibits a linear Si–C≡C–Si backbone with a typical C≡C triple bond length of 1.215(19) Å, while Ethen adopts a trans-configuration with a C=C double bond length of 1.34 Å and a dihedral angle of 60° between the silyl groups . Both compounds crystallize in the triclinic space group $ P\overline{1} $, with Ethin displaying shorter Si–C bonds (1.855 Å) compared to Ethen (1.875 Å) due to reduced steric strain in the triple-bonded system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene can be prepared through several methods:

Industrial Production Methods

The primary industrial method for producing ethylene is steam cracking. This process involves the thermal decomposition of hydrocarbons in the presence of steam, resulting in the formation of ethylene and other by-products. The ethylene is then separated and purified through various distillation and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethylene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Electronic Properties

The supersilyl groups in Ethin and Ethen provide exceptional steric protection, distinguishing them from simpler silylated analogs like (tBu₃Si)C≡CH or (tBu₃Si)CH=CH₂. Key structural comparisons include:

Property Ethin (tBu₃Si)C≡C(SitBu₃) Ethen trans-(tBu₃Si)HC=CH(SitBu₃) Analog: (tBu₃Si)C≡CH
Bond Length (C≡C/C=C) 1.215(19) Å 1.34 Å 1.20 Å (C≡C)
Si–C Bond Length 1.855 Å 1.875 Å 1.860 Å
Si···Si Distance 4.815 Å 4.744 Å N/A
Solubility Low in polar solvents Moderate in hexane High in hexane

The shorter Si–C bond in Ethin versus Ethen reflects reduced electron density repulsion in the acetylene system.

Comparative Reaction Efficiency :

Reagent System Product Yield Conditions
Li(en)C≡CH + tBu₃SiBr Ethin 65% RT, DMSO, 9 days
NaC≡CH + tBu₃SiBr (tBu₃Si)C≡CH 40% −78°C, Et₂O
tBu₃SiCHBr₂ + nBuLi Ethen 65% −78°C → RT, THF

The DMSO-mediated synthesis of Ethin is more efficient than low-temperature ethereal methods due to enhanced silyl halide activation .

Research Findings and Implications

Steric Effects : The tert-butylsilyl groups in Ethin and Ethen prevent π-π interactions, enabling isolation of pure isomers. This contrasts with simpler silylated ethylenes, which often polymerize .

Electronic Shielding : Ethin’s shorter Si–C bonds suggest stronger σ-donation to the triple bond, enhancing its utility in stabilizing low-valent metal centers .

Catalytic Potential: Ethin forms complexes with nickel(0) and other transition metals, showing promise in cross-coupling reactions .

Data Tables

Table 1: Crystallographic Parameters

Compound Space Group C≡C/C=C Length Si–C Length Si···Si Distance
Ethin (tBu₃Si)C≡C(SitBu₃) $ P\overline{1} $ 1.215(19) Å 1.855 Å 4.815 Å
Ethen trans-(tBu₃Si)HC=CH(SitBu₃) $ P\overline{1} $ 1.34 Å 1.875 Å 4.744 Å

Properties

CAS No.

405285-29-2

Molecular Formula

C4H6

Molecular Weight

54.09 g/mol

IUPAC Name

acetylene;ethene

InChI

InChI=1S/C2H4.C2H2/c2*1-2/h1-2H2;1-2H

InChI Key

AMXBISSOONGENB-UHFFFAOYSA-N

Canonical SMILES

C=C.C#C

Related CAS

29160-00-7

Origin of Product

United States

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